N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indoline and a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indoline derivatives and thiadiazole-containing molecules. Examples are:
- Spiro[indoline-3,2’-thiazolidine]-2,4’-dione
- 3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]oxadiazol]-5’-yl)acetamide
Uniqueness
What sets N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide apart is its unique combination of the indoline and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-acetyl-5'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-8-20-14-7-6-10(2)9-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-7,9H,1,8H2,2-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHJMVZBZBYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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